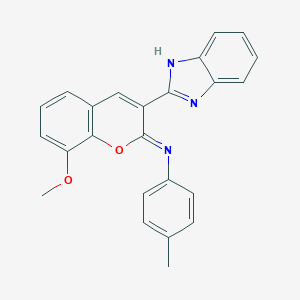
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-(4-METHYLPHENYL)-2H-CHROMEN-2-IMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-(4-METHYLPHENYL)-2H-CHROMEN-2-IMINE is a complex organic compound that features a benzimidazole moiety linked to a chromene structure
Métodos De Preparación
The synthesis of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-(4-METHYLPHENYL)-2H-CHROMEN-2-IMINE typically involves the condensation of an appropriate benzimidazole derivative with a chromene derivative under specific reaction conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and sulfur as a catalyst . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the chromene ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzimidazole or chromene derivatives .
Aplicaciones Científicas De Investigación
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-(4-METHYLPHENYL)-2H-CHROMEN-2-IMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-(4-METHYLPHENYL)-2H-CHROMEN-2-IMINE exerts its effects involves interactions with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms . The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds include other benzimidazole derivatives and chromene derivatives. For example:
Benzimidazole derivatives: Compounds like albendazole and ivermectin, which are used as antiparasitic agents.
Chromene derivatives: Compounds with similar chromene structures that exhibit antioxidant or anti-inflammatory properties.
Propiedades
Fórmula molecular |
C24H19N3O2 |
|---|---|
Peso molecular |
381.4g/mol |
Nombre IUPAC |
3-(1H-benzimidazol-2-yl)-8-methoxy-N-(4-methylphenyl)chromen-2-imine |
InChI |
InChI=1S/C24H19N3O2/c1-15-10-12-17(13-11-15)25-24-18(23-26-19-7-3-4-8-20(19)27-23)14-16-6-5-9-21(28-2)22(16)29-24/h3-14H,1-2H3,(H,26,27) |
Clave InChI |
NLXAJRCSGBEVJZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C4=NC5=CC=CC=C5N4 |
SMILES canónico |
CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C4=NC5=CC=CC=C5N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















